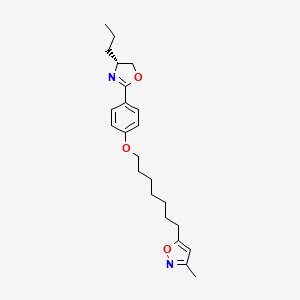
Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is a chemical compound known for its diverse applications in various fields. It is characterized by its molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves several steps. One common method includes the reaction of 4-chloro-2-methylaniline with formaldehyde and methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
化学反応の分析
Types of Reactions
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or halogenated forms .
科学的研究の応用
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting metabolic pathways. This inhibition is often achieved through the formation of a stable complex between the compound and the enzyme’s active site .
類似化合物との比較
Similar Compounds
- Methanimidamide, N’-(4-chloro-2-methylphenyl)-N,N-dimethyl-
- Methanimidamide, N-butyl-N’-(4-chloro-2-methylphenyl)-N-methyl-
- N-(4-Chloro-2-methylphenyl)-N-hydroxy methanimidamide
Uniqueness
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications .
特性
CAS番号 |
57350-35-3 |
|---|---|
分子式 |
C11H15ClN2OS |
分子量 |
258.77 g/mol |
IUPAC名 |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-(methylsulfinylmethyl)methanimidamide |
InChI |
InChI=1S/C11H15ClN2OS/c1-9-6-10(12)4-5-11(9)13-7-14(2)8-16(3)15/h4-7H,8H2,1-3H3 |
InChIキー |
WJZQHVFWZUCEQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)CS(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















